Narcotinediol

intestinal motility noscapinoid pharmacology in vivo transit

Narcotinediol is the critical diol comparator to noscapine. The lactone-to-diol reduction abolishes intestinal transit inhibition in vivo, making it the essential negative control for decoupling antitubulin activity from GI side effects in noscapinoid SAR panels. Procure this specific diol form—not a noscapine surrogate—when your assay requires the pharmacologically distinct, non-motility-inhibiting noscapinoid reference standard. Ideal for CYP inhibition profiling and pathway engineering studies.

Molecular Formula C₂₂H₂₇NO₇
Molecular Weight 417.5 g/mol
CAS No. 23942-99-6
Cat. No. B032255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarcotinediol
CAS23942-99-6
Synonyms[S-(R*,S*)]-3,4-Dimethoxy-α1-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1,2-benzenedimethanol;  α-Narcotinediol (8CI);  1,3-Dioxolo[4,5-g]isoquinoline, 1,2-benzenedimethanol deriv.;  (-)-Narcotinediol;  NSC 132826;  NSC 279
Molecular FormulaC₂₂H₂₇NO₇
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3
InChIInChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3
InChIKeyBHLLOBXLOWXZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Narcotinediol (CAS 23942-99-6): A Reduced Noscapinoid Diol for Differentiated Pharmacological and Biosynthetic Research


Narcotinediol (CAS 23942-99-6), also designated (−)-α-narcotinediol, is a phthalideisoquinoline alkaloid belonging to the noscapinoid class of microtubule-binding compounds . It is the diol reduction product of noscapine (narcotine), in which the lactone carbonyl of the parent is reduced to a secondary alcohol, yielding a vicinal diol motif (molecular formula C₂₂H₂₇NO₇; MW 417.5 g/mol) . First isolated as a natural product from Papaver pseudo-orientale and Papaver orientale, narcotinediol occupies a defined position as a biosynthetic intermediate in the noscapine pathway . Its structural divergence from the parent lactone—specifically the replacement of the phthalide ring system with a diol functionality—underpins its distinct chemical reactivity, biological selectivity, and utility as a pathway probe.

Why Narcotine, Narcotinehemiacetal, or Codeine Cannot Substitute for Narcotinediol in Research Applications


Narcotinediol is not merely a structural analog of noscapine or codeine; it is a chemically and pharmacologically distinct entity. The reduction of the noscapine lactone to the narcotinediol diol eliminates the electrophilic carbonyl center, fundamentally altering reactivity: narcotinediol resists Oppenauer oxidation and instead forms a cyclic ether under dehydrating conditions . More critically, in a direct in vivo comparison, (−)-α-narcotinediol was shown not to inhibit small-intestinal transit in rats, whereas the parent alkaloid narcotine (noscapine) produced measurable inhibition . This demonstrates that the lactone-to-diol transformation is not a silent structural change—it abolishes a specific pharmacodynamic property of the parent. Consequently, researchers investigating noscapine pharmacology, tubulin interactions, or intestinal motility cannot assume that narcotinediol will behave as a simple surrogate; its procurement must be driven by experimental requirements that specifically demand the diol form.

Narcotinediol (CAS 23942-99-6): Quantitative Differentiation Evidence Versus Closest Comparators


Intestinal Transit: Narcotinediol Abolishes the Gut Motility Inhibition Exhibited by Narcotine

In a direct comparative study using the rat small-intestinal transit model, the parent alkaloid narcotine (noscapine) produced measurable inhibition of intestinal propulsion, whereas (−)-α-narcotinediol—at equivalent evaluation conditions—did not inhibit transit . This represents a qualitative binary difference (inhibition present vs. absent) rather than a mere potency shift, indicating that reduction of the lactone to the diol eliminates a specific pharmacodynamic activity of the noscapine scaffold.

intestinal motility noscapinoid pharmacology in vivo transit

Chemical Reactivity: Narcotinediol Resists Oppenauer Oxidation, Diverging from Ketolaudanosine and Related Alkaloids

Under Oppenauer oxidation conditions—a standard method for oxidizing secondary alcohols to ketones in alkaloid chemistry—narcotinediol does not undergo the expected oxidation. Instead, it forms a cyclic ether (tetrahydrofuran-type) via intramolecular dehydration of the diol . This contrasts with the behavior of structurally related alkaloids such as ketolaudanosine, which is readily oxidized under identical conditions. The diol motif therefore imposes a distinct reaction manifold that must be accounted for in synthetic planning.

chemical stability Oppenauer oxidation synthetic derivatization

Physical-Chemical Identity: Melting Point and Optical Rotation Differentiate Narcotinediol from Noscapine for Quality Control

The α-diol (narcotinediol) derived from natural l-α-narcotine exhibits a melting point of 132 °C and a specific optical rotation of [α]ᴅ¹⁵ +51.2° (CHCl₃), with an Al₂O₃ TLC Rf of 0.63 (ether) . The racemic (±)-α-narcotinediol melts at 130–132 °C (ethyl acetate/ethyl ether) . These values contrast with the parent alkaloid noscapine, which melts at approximately 176 °C and has a reported [α]ᴅ of approximately −200° (CHCl₃) for the natural (−)-α-narcotine form. The 44 °C melting point depression and the sign inversion of optical rotation provide orthogonal identity confirmation metrics.

quality control melting point optical rotation stereochemical identity

Biosynthetic Pathway Position: Narcotinediol as a Defined Intermediate in Noscapine Biosynthesis

Narcotinediol was isolated and structurally characterized as one of five new alkaloids from Papaver pseudo-orientale, alongside (−)-narcotinehemiacetal, (+)-macrantaldehyde, (−)-papaveroxinoline, and (−)-narcotolinol . Its co-occurrence with narcotinehemiacetal—the immediate biosynthetic precursor of noscapine—positions narcotinediol within the late-stage secoberbine-to-phthalideisoquinoline conversion pathway. Unlike narcotinehemiacetal, which is a reactive hemiacetal intermediate subject to enzymatic dehydrogenation by noscapine synthase (NOS/SDR), narcotinediol represents a stable, reduced branch-point metabolite that can accumulate in planta.

biosynthetic pathway metabolic engineering noscapine biosynthesis pathway elucidation

Predicted ADMET Profile: In Silico CYP Inhibition Pattern Diverges from Noscapine

Computational ADMET profiling via admetSAR 2 predicts that narcotinediol has a high probability of CYP1A2 inhibition (87.07%) and moderate probability of CYP2C8 inhibition (70.94%), with low predicted inhibition probability for CYP3A4 (78.34% predicted non-inhibitor), CYP2C9 (69.30% non-inhibitor), CYP2C19 (64.71% non-inhibitor), and CYP2D6 (77.00% non-inhibitor) . In contrast, experimentally determined CYP inhibition data for noscapine indicate that noscapine and its major metabolites are not potent CYP inhibitors (IC₅₀ > 1 μM across major isoforms) . While these narcotinediol values are computational predictions requiring experimental validation, they suggest a potentially altered CYP interaction landscape relative to the parent compound.

ADMET prediction CYP inhibition drug metabolism in silico ADME

Narcotinediol (CAS 23942-99-6): Evidence-Backed Research and Industrial Application Scenarios


Noscapinoid Structure-Activity Relationship (SAR) Studies Requiring Lactone-to-Diol Pharmacophore Comparison

When constructing a noscapinoid SAR series to decouple tubulin-binding activity from intestinal motility effects, narcotinediol provides the critical diol comparator to the parent lactone (noscapine). The demonstrated loss of intestinal transit inhibition in the diol form enables investigators to test whether antitubulin activity can be preserved while eliminating the gastrointestinal side-effect liability inherent to noscapine. This makes narcotinediol an essential negative-control compound in noscapinoid pharmacology panels.

Biosynthetic Pathway Elucidation and Metabolic Engineering of Noscapine Production

Narcotinediol, as a characterized natural alkaloid from Papaver species co-occurring with narcotinehemiacetal , serves as an authentic reference standard for LC-MS/MS-based metabolite profiling in noscapine pathway engineering studies. Its stable diol structure, in contrast to the labile hemiacetal intermediate, makes it a reliable quantitative marker for tracking metabolic flux through the diol branch of the pathway in heterologous production systems.

Synthetic Chemistry Programs Exploiting Diol-Specific Reactivity for Noscapinoid Derivatization

The unique reactivity of narcotinediol under Oppenauer conditions—where it undergoes cyclization to a cyclic ether rather than oxidation to a ketone —makes it the starting material of choice for synthetic programs targeting cyclic ether noscapinoid analogs. This divergent reactivity expands the accessible chemical space beyond what is achievable from the parent lactone scaffold, enabling the exploration of novel chemotypes with potentially distinct tubulin-binding modes.

In Vitro ADME Screening of Diol-Modified Noscapinoids for CYP Interaction Liability

The predicted CYP1A2 and CYP2C8 inhibition profile of narcotinediol, distinct from the experimentally weak CYP inhibition of noscapine, positions this compound as a probing tool in drug metabolism studies. Researchers can use narcotinediol as a reference compound when calibrating in vitro CYP inhibition assays for diol-containing noscapinoid series, enabling head-to-head comparison of metabolic liability across the lactone-to-diol structural continuum.

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